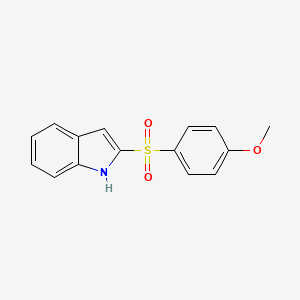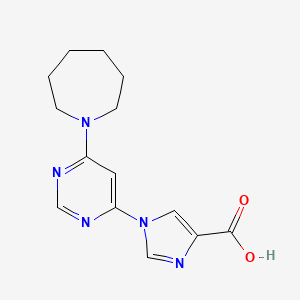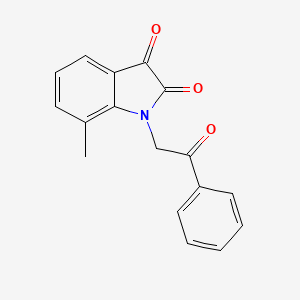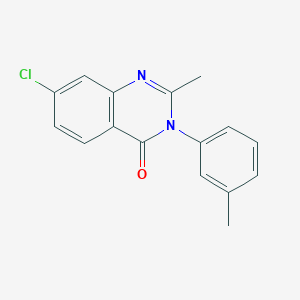![molecular formula C17H22N2O2 B11842763 Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B11842763.png)
Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide carbamique, ester 1,1-diméthyléthylique de N-[1-(4-cyanophényl)cyclopentyl]- est un composé chimique de formule moléculaire C17H22N2O2 et d'une masse molaire de 286,37 g/mol . Ce composé est connu pour sa structure unique, qui comprend un groupe carbamate attaché à un cycle cyclopentyle substitué par un groupe 4-cyanophényle. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques distinctives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide carbamique, ester 1,1-diméthyléthylique de N-[1-(4-cyanophényl)cyclopentyl]- implique généralement la réaction de la 1-(4-cyanophényl)cyclopentylamine avec le chloroformiate de tert-butyle en présence d'une base telle que la triéthylamine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du groupe ester .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions réactionnelles afin de garantir un rendement et une pureté élevés. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
L'acide carbamique, ester 1,1-diméthyléthylique de N-[1-(4-cyanophényl)cyclopentyl]- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe carbamate, conduisant à la formation de différents dérivés.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Des nucléophiles tels que les amines ou les alcools en conditions basiques.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de carbamates substitués.
Applications de recherche scientifique
L'acide carbamique, ester 1,1-diméthyléthylique de N-[1-(4-cyanophényl)cyclopentyl]- est utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Dans l'étude de l'inhibition enzymatique et des interactions protéiques.
Médecine : Utilisation potentielle dans le développement de médicaments pour ses propriétés pharmacologiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action de l'acide carbamique, ester 1,1-diméthyléthylique de N-[1-(4-cyanophényl)cyclopentyl]- implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès au substrat. Cette inhibition peut affecter diverses voies biochimiques, conduisant à des modifications des fonctions cellulaires .
Applications De Recherche Scientifique
Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide carbamique, ester 1,1-diméthyléthylique de N-[1-(4-méthoxyphényl)-4-pipéridinyl]- .
- Acide carbamique, ester 1,1-diméthyléthylique de N-[1-(4-cyanophényl)cyclobutyl]- .
- Acide carbamique, ester 1,1-diméthyléthylique de N-2-(1-pipérazinyl)éthyl- .
Unicité
L'acide carbamique, ester 1,1-diméthyléthylique de N-[1-(4-cyanophényl)cyclopentyl]- est unique en raison de son motif de substitution spécifique sur le cycle cyclopentyle et de la présence d'un groupe cyanophényle. Cette unicité structurelle confère des propriétés chimiques et biologiques distinctes, le rendant précieux pour des applications spécialisées dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C17H22N2O2 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
tert-butyl N-[1-(4-cyanophenyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C17H22N2O2/c1-16(2,3)21-15(20)19-17(10-4-5-11-17)14-8-6-13(12-18)7-9-14/h6-9H,4-5,10-11H2,1-3H3,(H,19,20) |
Clé InChI |
FTCVCSKMYRTWET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCCC1)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S)-2-((3aS,4R,6R,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B11842711.png)
![2'-(Phenylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11842717.png)
![Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11842723.png)

![4-[(3,4-Dihydroisoquinoline-2(1H)-carbothioyl)amino]butanoic acid](/img/structure/B11842745.png)





